Arganine B
Description
Structure
2D Structure
Properties
Molecular Formula |
C63H102O33 |
|---|---|
Molecular Weight |
1387.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O33/c1-23-44(92-51-43(81)45(29(70)18-85-51)93-55-48(82)62(84,21-66)22-88-55)39(77)42(80)52(89-23)94-46-34(72)28(69)17-86-54(46)96-56(83)63-11-10-57(2,3)12-25(63)24-8-9-32-58(4)13-27(68)49(59(5,20-65)47(58)26(67)14-61(32,7)60(24,6)15-33(63)71)95-53-41(79)38(76)36(74)31(91-53)19-87-50-40(78)37(75)35(73)30(16-64)90-50/h8,23,25-55,64-82,84H,9-22H2,1-7H3/t23-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47+,48-,49-,50+,51-,52-,53-,54-,55-,58+,59-,60+,61+,62+,63+/m0/s1 |
InChI Key |
LZPISZISNKRDJE-ZDTZXAACSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(C[C@@H]([C@@H]([C@@]([C@@H]7[C@@H](C[C@]6([C@@]5(C[C@H]4O)C)C)O)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CC(C(C(C7C(CC6(C5(CC4O)C)C)O)(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Origin of Product |
United States |
Structural Elucidation of Arganine B
Arginine-Responsive Transcriptional Regulators
In some bacteria, such as Chlamydia pneumoniae, a transcriptional regulator known as ArgR has been identified. nih.gov ArgR can act as an arginine-dependent repressor, binding to operator sequences in the promoter regions of genes involved in arginine transport and metabolism, thereby regulating their expression in response to intracellular L-arginine levels. nih.gov In other bacteria, like Lactobacillus plantarum, two arginine repressors, ArgR1 and ArgR2, are involved in regulating arginine biosynthesis. nih.gov
Role in Protein Synthesis
As a fundamental amino acid, L-arginine is essential for the synthesis of proteins. patsnap.comembopress.org Its incorporation into polypeptide chains is a prerequisite for the structure and function of countless proteins within the cell. The availability of L-arginine can directly impact the rate of protein synthesis. Deprivation of arginine can lead to ribosomal stalling at arginine codons during translation. embopress.org
Epigenetic Modifications
Histone Arginine Methylation
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the methylation of arginine residues on histones and other proteins. acs.orgfrontiersin.org This modification can result in the formation of monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). acs.org These methylation marks can influence chromatin structure and gene transcription by altering the interaction of histones with DNA and other regulatory proteins. acs.org For example, methylation of specific arginine residues on histone H3 and H4 has been linked to both transcriptional activation and repression. acs.org
Histone Arginine Citrullination
Peptidylarginine deiminases (PADs) are enzymes that convert arginine residues to citrulline within proteins, including histones. nih.govacs.org This process, known as citrullination or deimination, leads to a loss of positive charge on the histone tail, which can weaken the interaction between histones and DNA, leading to chromatin decondensation and changes in gene expression. nih.gov
Involvement in Biochemical and Metabolic Pathways
Urea Cycle
In the liver, L-arginine is a key intermediate in the urea cycle, where it is cleaved by arginase to produce urea and ornithine. patsnap.comnih.gov This cycle is the primary mechanism for the detoxification and excretion of ammonia, a toxic byproduct of protein metabolism. patsnap.com
Creatine Synthesis
L-arginine is a precursor for the synthesis of creatine, an important molecule for energy storage in muscle and nerve cells in the form of phosphocreatine. researchgate.netembopress.org The first step in creatine synthesis involves the transfer of a guanidino group from L-arginine to glycine, catalyzed by the enzyme arginine:glycine amidinotransferase (AGAT). nih.gov
Polyamine Synthesis
Through its conversion to ornithine by arginase, L-arginine serves as a precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. nih.govembopress.org Polyamines are essential for cell growth, differentiation, and proliferation. patsnap.com
Following a comprehensive search for the chemical compound “Arganine B,” no specific information was found pertaining to this exact name in the available scientific literature. The search results consistently provided information on the well-studied amino acid L-arginine.
Therefore, it is not possible to generate an article focusing solely on "this compound" or to provide details on its interaction with cellular signaling pathways and gene expression as outlined in the request. The scientific data required to populate the specified sections and subsections for a compound named "this compound" is not available in the public domain based on the searches conducted.
Effects on Melanogenic Enzyme Expression
Arginine B's influence on melanogenesis is primarily understood through its role as a precursor for the synthesis of nitric oxide (NO). In cellular models, the production of NO, facilitated by nitric oxide synthase (NOS) using Arginine B as a substrate, has been shown to modulate the expression and activity of key melanogenic enzymes. Specifically, nitric oxide can lead to the downregulation of tyrosinase, the rate-limiting enzyme in melanin synthesis. It is also suggested to affect tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). This inhibitory effect on enzyme expression is a key mechanism behind the compound's observed impact on melanogenesis in research settings.
Modulation of CDH1 Expression
The CDH1 gene encodes for E-cadherin, a crucial protein for cell-cell adhesion and the maintenance of tissue integrity. In vitro studies using intestinal epithelial cell lines (IPEC-J2) have demonstrated that the concentration of arginine can significantly modulate CDH1 expression. When these cells are cultured in an arginine-free medium, the expression of E-cadherin is markedly decreased cambridge.orgcambridge.org. Conversely, supplementation with arginine helps maintain high expression levels of E-cadherin, comparable to control groups cambridge.orgcambridge.org. This suggests a vital role for the arginine molecule in upholding the expression of this key adhesion protein, which is fundamental for the formation of tight junctions and adherens junctions.
Impact on THBS1 and IQGAP1 Genes
The direct impact of Arginine B on the expression of the Thrombospondin-1 (THBS1) and IQ motif containing GTPase activating protein 1 (IQGAP1) genes is not extensively documented in current scientific literature. These genes are involved in complex signaling pathways related to cell adhesion, migration, and proliferation. While arginine metabolism is central to many cellular processes, targeted studies detailing its specific regulatory effect on THBS1 and IQGAP1 expression are limited. Further research is required to elucidate any potential modulatory role of Arginine B on these particular genes.
Cellular Effects in Research Models
Induction of Cytotoxicity in Cancer Cell Lines in vitro
A significant area of in vitro research has focused on the cytotoxic effects of arginine deprivation on various cancer cell lines. Many tumor cells are auxotrophic for arginine, meaning they cannot synthesize it internally and rely on external sources. This metabolic weakness is exploited by enzymatic agents that deplete arginine in the cellular environment.
Enzymes such as L-arginase and Arginine Deiminase (ADI) have been shown to induce a cytotoxic effect in a dose-dependent manner by breaking down arginine. For instance, L-arginase has demonstrated strong anti-cancer activity with a reported IC50 value of 21.4 µg/mL researchgate.net. Similarly, ADI has been shown to induce apoptosis in glioblastoma multiforme (ANG) cancer cells, with significant cell death observed after 72 hours of incubation researchgate.net. This strategy of arginine deprivation leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Table 1: In Vitro Cytotoxicity Data
| Enzyme Agent | Cancer Cell Line | IC50 Value | Incubation Time | Effect |
|---|---|---|---|---|
| L-Arginase | General Anti-Cancer | 21.4 µg/mL | Not Specified | Cytotoxicity |
| Arginine Deiminase (ADI) | Glioblastoma (ANG) | 200 ng | 72 hours | 93% Apoptosis |
Interactions with Biological Macromolecules (e.g., Proteins, Membranes)
Arginine B's chemical structure, particularly its charged guanidinium group, facilitates significant interactions with various biological macromolecules.
Proteins: Arginine is widely recognized for its ability to suppress protein aggregation plos.org. It is proposed that arginine molecules form clusters that present a hydrophobic surface, which can interact with and mask the hydrophobic patches on proteins that would otherwise lead to aggregation plos.org. This hydrotropic effect is crucial in protein folding and stability. Molecular dynamics simulations and crystallographic data have shown arginine binding to specific cavities on the surface of proteins, such as insulin, where it can interfere with intermolecular contacts that lead to oligomerization acs.orgwhiterose.ac.uk.
Membranes: The cationic nature of arginine's side chain allows it to interact favorably with the negatively charged phosphate (B84403) head groups of lipid bilayers that constitute cell membranes rsc.org. Molecular dynamics simulations have shown that arginine-containing peptides can bind to lipid bilayers, with the guanidinium group forming strong interactions with the membrane surface rsc.org. The nature of this interaction is dependent on factors like concentration, with different mechanisms (direct vs. indirect) potentially dominating at various concentrations nih.govresearchgate.net.
Table of Mentioned Compounds
| Compound Name |
|---|
| Arginine B |
| Nitric Oxide |
| Tyrosinase |
| Tyrosinase-related protein 1 (TRP-1) |
| Tyrosinase-related protein 2 (TRP-2) |
| E-cadherin |
| Thrombospondin-1 (THBS1) |
| IQ motif containing GTPase activating protein 1 (IQGAP1) |
| L-arginase |
Compound "this compound" Not Found in Scientific Literature
Extensive searches of scientific databases and scholarly articles have yielded no information on a chemical compound specifically named "this compound." As a result, the generation of an article detailing its Structure-Activity Relationship (SAR) is not possible at this time.
The initial request provided a comprehensive outline for an article focusing on "this compound," including sections on the influence of aglycone modifications, the impact of glycosidic chain variations, conformation-activity relationship studies, and a comparative analysis of biological profiles across arganine saponins (B1172615). However, without any foundational research or published data on a compound named "this compound," it is impossible to create scientifically accurate and informative content for these specified sections.
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Based on a comprehensive search of scientific and chemical literature, the compound specified as “this compound” does not correspond to a recognized chemical entity. Search results consistently redirect to the well-known amino acid, L-arginine , and its various derivatives and metabolites.
Due to the strict instruction to focus solely on "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline. The analytical methodologies described in the requested sections (Quantitative Determination, Hyphenated Techniques, NMR, and Chemometrics) are specific to the chemical structure and properties of a compound. Without a defined structure and documented research for "this compound," creating the requested content would lead to speculation and scientific inaccuracy.
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Q & A
Basic: How should researchers design in vitro experiments to assess Arganine B's mechanism of action?
Methodological Answer:
- Experimental Design: Clearly define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., cellular apoptosis markers, enzyme inhibition). Use controlled conditions (e.g., negative/positive controls, solvent controls) to isolate effects .
- Statistical Power: Calculate sample size using power analysis to ensure reproducibility. Include triplicate measurements and error bars (standard deviation) in data presentation .
- Validation: Confirm results with orthogonal assays (e.g., Western blot alongside flow cytometry) to reduce methodological bias .
Basic: What standardized protocols ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Synthesis: Document reaction conditions (temperature, catalysts, purity of precursors) and purification steps (e.g., HPLC gradients). Provide NMR, mass spectrometry, and elemental analysis data for structural validation .
- Characterization: Include melting point, solubility profiles, and stability tests under varying pH/temperature. For novel derivatives, report spectral data in supplementary materials .
Advanced: How can researchers resolve discrepancies in reported efficacy of this compound across studies?
Methodological Answer:
- Systematic Review: Follow PRISMA guidelines to identify bias (e.g., publication bias, heterogeneous dosing regimens). Use tools like ROBINS-I for risk-of-bias assessment .
- Meta-Regression: Analyze covariates (e.g., cell lines, assay types) to explain variability. Share raw datasets via repositories like Figshare for transparency .
Advanced: What integrative multi-omics strategies elucidate this compound's systemic effects?
Methodological Answer:
- Experimental Workflow: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis .
- Data Integration: Apply weighted gene co-expression network analysis (WGCNA) to link omics layers. Store processed data in standardized formats (e.g., mzML for proteomics) .
Basic: How to ensure ethical compliance in human trials involving this compound?
Methodological Answer:
- IRB Protocols: Submit detailed participant selection criteria, informed consent forms, and risk-benefit analyses to institutional review boards. Address confidentiality measures (e.g., anonymized data storage) .
- FINER Criteria: Ensure the study is Feasible, Interesting, Novel, Ethical, and Relevant. Pre-register trials on ClinicalTrials.gov to mitigate ethical conflicts .
Advanced: How can machine learning models predict this compound's off-target interactions?
Methodological Answer:
- Model Training: Use cheminformatics libraries (e.g., RDKit) to generate molecular descriptors. Train neural networks on PubChem BioAssay data to predict binding affinities .
- Validation: Perform in silico docking (e.g., AutoDock Vina) and validate with SPR (surface plasmon resonance) assays. Report AUC-ROC curves to quantify model performance .
Basic: What statistical methods are appropriate for analyzing this compound's dose-response data?
Methodological Answer:
- Curve Fitting: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Use software like GraphPad Prism for model validation .
- Error Reporting: Report confidence intervals and p-values (with alpha correction for multiple comparisons). Avoid overprecision (e.g., ≤3 significant figures) unless justified by instrument resolution .
Advanced: How to conduct a meta-analysis on this compound's safety profile?
Methodological Answer:
- Search Strategy: Use Boolean operators to query PubMed, Embase, and Web of Science. Exclude non-peer-reviewed sources and apply the PICOS framework for study inclusion .
- Adverse Event Synthesis: Pool data using random-effects models (e.g., DerSimonian-Laird). Perform subgroup analyses by demographic factors (age, comorbidities) .
Advanced: What methodologies validate novel biomarkers for this compound's therapeutic monitoring?
Methodological Answer:
- Biomarker Discovery: Use LC-MS/MS for untargeted metabolomics in preclinical models. Apply ROC analysis to identify biomarkers with ≥80% specificity .
- Clinical Validation: Conduct longitudinal studies in patient cohorts. Use Bland-Altman plots to compare biomarker levels against gold-standard assays .
Basic: How to optimize chromatographic conditions for this compound quantification in complex matrices?
Methodological Answer:
- Method Development: Test mobile phases (e.g., acetonitrile/ammonium formate) and column chemistries (C18 vs. HILIC) to maximize resolution. Include internal standards (e.g., deuterated analogs) .
- Validation: Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ, and recovery rates (85–115%). Document system suitability tests (e.g., tailing factor <2) .
Tables for Methodological Reference
Table 1: Key Statistical Methods for this compound Research
Table 2: Essential Guidelines for Ethical and Reproducible Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
